Lipophilicity Differentiation: XLogP3 Comparison of N-(1-Cyanobutyl) vs. N-(Cyanomethyl) Analogs
The predicted lipophilicity (XLogP3) of N-(1-cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is 3.0, based on PubChem computed data [1]. The closest analog, N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide (CAS 1385423-06-2), has a computed XLogP3 of 1.7 [2]. The ΔXLogP3 of +1.3 units reflects the additional two methylene groups in the cyanobutyl side chain, which increases hydrophobicity. This difference places the target compound closer to the upper bound of the optimal lipophilicity range for oral drug-like molecules (typically XLogP 1–3), while the cyanomethyl analog resides in a more hydrophilic space that may favor aqueous solubility over membrane permeability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide (CAS 1385423-06-2): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +1.3 (target compound is ~20-fold more lipophilic by calculated logP difference) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 [1]; comparator data from kuujia.com computed properties [2] |
Why This Matters
A difference of 1.3 logP units translates to a predicted ~20-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and solubility – key considerations for selecting the appropriate analog for cell-based vs. biochemical assays.
- [1] PubChem Compound Summary for CID 72005473. N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide. NCBI. Retrieved 2026-04-29. View Source
- [2] kuujia.com. CAS No. 1385423-06-2: N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide – Computed Properties. Retrieved 2026-04-29. View Source
- [3] Lipinski, C.A. et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Referenced for general drug-likeness principles; not specific to this compound.) View Source
